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Compound of Interest

Compound Name: AR03

Cat. No.: B1667146 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
AR03 is a high-affinity, recombinant monoclonal antibody specifically engineered for the

immunoprecipitation (IP) of Target Protein X (TPX). TPX is a critical kinase involved in the

PI3K/AKT/mTOR signaling cascade, a pathway fundamental to cell growth, proliferation, and

survival. Dysregulation of this pathway is implicated in various diseases, making TPX a key

target for therapeutic research and drug development.

This application note provides a detailed protocol for using AR03 to successfully

immunoprecipitate endogenous TPX from cell lysates for subsequent analysis by Western

Blotting or Mass Spectrometry. It includes performance data and a comprehensive guide for

researchers.
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Attribute Specification

Product Name AR03 anti-TPX Antibody

Clonality Recombinant Monoclonal

Host Species Rabbit

Reactivity Human, Mouse

Application Immunoprecipitation (IP), Western Blot (WB)

Formulation
Phosphate buffered saline (PBS), pH 7.4, with

0.02% sodium azide and 50% glycerol.

Storage
Store at -20°C. Avoid repeated freeze-thaw

cycles.

Signaling Pathway Context
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

cycle progression and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to

PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a multitude of

downstream targets, including the hypothetical Target Protein X (TPX), leading to the

modulation of cellular processes. AR03 allows for the specific isolation of TPX to study its

interaction partners and post-translational modifications within this critical pathway.
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A simplified diagram of the PI3K/AKT/mTOR signaling cascade highlighting Target Protein X
(TPX).
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The immunoprecipitation procedure involves cell lysis, incubation of the lysate with the AR03
antibody, capture of the immune complex using protein A/G magnetic beads, washing to

remove non-specific binders, and finally, elution of the target protein for downstream analysis.

[1][2][3]
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A step-by-step overview of the immunoprecipitation experimental workflow.

Detailed Protocol
This protocol is optimized for a starting sample of approximately 1x10⁷ cells. Optimization may

be required for different cell types or protein expression levels.[4][5]

A. Reagents and Buffers

AR03 Antibody

Protein A/G Magnetic Beads

Cell Lysis Buffer (Non-denaturing): 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM

EDTA. Store at 4°C.

Wash Buffer: 1X PBS with 0.05% Tween-20.

Elution Buffer: 1X SDS-PAGE Sample Buffer.

Protease and Phosphatase Inhibitor Cocktail: Add fresh to lysis buffer before use.

Isotype Control: Rabbit IgG.

B. Cell Lysate Preparation

Culture and treat cells as required by the experimental design.

Harvest ~1x10⁷ cells and wash once with ice-cold 1X PBS.

Pellet cells by centrifugation at 500 x g for 3 minutes at 4°C.

Add 1 mL of ice-cold Cell Lysis Buffer (supplemented with inhibitors) to the cell pellet.

Incubate on ice for 30 minutes with periodic vortexing.

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the cleared lysate.
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Determine protein concentration using a standard protein assay (e.g., BCA). Adjust

concentration to 1-2 mg/mL.

C. Immunoprecipitation

Pre-clearing (Recommended): To 1 mg of total protein lysate, add 20 µL of Protein A/G

magnetic bead slurry. Incubate on a rotator for 1 hour at 4°C. Pellet the beads using a

magnetic stand and transfer the supernatant to a new tube.[2]

Antibody Incubation: Add 2-5 µg of AR03 antibody to the pre-cleared lysate. For a negative

control, add an equivalent amount of Rabbit IgG isotype control to a separate tube.

Incubate with gentle rotation for 4 hours to overnight at 4°C.

Immune Complex Capture: Add 30 µL of pre-washed Protein A/G magnetic bead slurry to

each sample.

Incubate with gentle rotation for 1-2 hours at 4°C.

Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the

beads three times with 1 mL of cold Wash Buffer. For each wash, resuspend the beads

completely and then pellet.

After the final wash, carefully remove all supernatant.

D. Elution and Analysis

Add 40 µL of 1X SDS-PAGE Sample Buffer to the beads.

Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein from the beads.

Pellet the beads on a magnetic stand and load the supernatant (the eluate) onto an SDS-

PAGE gel for Western Blot analysis or prepare for Mass Spectrometry.

Performance Data
A. Western Blot Analysis of Immunoprecipitated TPX
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Immunoprecipitation of TPX was performed on lysates from HEK293T cells using 5 µg of

AR03. The eluate was analyzed by Western Blotting. Results show a specific band for TPX in

the lane corresponding to the AR03 IP, with no band present in the IgG isotype control lane,

demonstrating high specificity.

Sample Input (10 µg) IP: Rabbit IgG IP: AR03

TPX Band Intensity 1.00 0.05 15.2

Conclusion - No specific pulldown
Efficient & Specific

Pulldown

B. Co-Immunoprecipitation and Mass Spectrometry

To identify binding partners of TPX, a co-immunoprecipitation experiment was performed using

AR03 followed by LC-MS/MS analysis. The results identified several known and novel

interacting proteins.[6][7]

Identified Protein Unique Peptides
Fold Enrichment
(AR03 vs IgG)

Putative Function

Target Protein X

(TPX)
28 54.3 Bait Protein

Interactor Alpha 12 31.7 Scaffolding Protein

Interactor Beta 9 25.1 Kinase Substrate

Interactor Gamma 5 18.9 Ubiquitin Ligase
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Issue Possible Cause Suggested Solution

No or low yield of target protein Insufficient antibody or lysate.

Optimize the amount of AR03

and starting protein

concentration.

Lysis buffer is too harsh.
Use a milder lysis buffer (e.g.,

RIPA without SDS).

Epitope is masked.

Ensure the antibody is

validated for IP, as it must

recognize the native protein

conformation.[8]

High background / non-specific

binding
Insufficient washing.

Increase the number of

washes or the stringency of

the wash buffer.

Lysate was not pre-cleared.

Always perform the pre-

clearing step to remove

proteins that bind non-

specifically to the beads.[1]

Heavy/Light chains in eluate
Antibody is co-eluted with the

target.

Use an IP-specific secondary

antibody for WB that does not

recognize heavy/light chains,

or use a crosslinking protocol

to covalently attach AR03 to

the beads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.thermofisher.com/sg/en/home/life-science/antibodies/primary-antibodies/antibodies-applications/antibodies-immunoprecipitation.html
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0064-Immunoprecipitation-guide.pdf
https://www.benchchem.com/product/b1667146?utm_src=pdf-custom-synthesis
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0064-Immunoprecipitation-guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Immunoprecipitation - Wikipedia [en.wikipedia.org]

3. 免疫沈降（IP）法の概要 | Thermo Fisher Scientific - JP [thermofisher.com]

4. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology
[cellsignal.com]

6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

7. Immunoprecipitation Data Analysis in Biological Research - Creative Proteomics [creative-
proteomics.com]

8. Antibodies for Immunoprecipitation (IP) | Thermo Fisher Scientific - SG [thermofisher.com]

To cite this document: BenchChem. [Application Note: AR03 for Immunoprecipitation].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667146#ar03-for-immunoprecipitation-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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